Pyridine borane
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Overview
Description
Pyridine borane is a chemical compound consisting of a pyridine molecule complexed with borane. It is known for its utility as a reducing agent and catalyst in various chemical reactions. The compound is characterized by the formation of a dative bond between the nitrogen atom of pyridine and the boron atom of borane, resulting in a stable complex.
Mechanism of Action
Target of Action
Pyridine borane, also known as Boron, trihydro(pyridine)-, (T-4)-, primarily targets carboxylic acids and amines . It acts as an efficient catalyst for the direct amidation of a wide range of aromatic and aliphatic carboxylic acids and amines . It is also used as a reducing agent for the reductive amination of aldehydes and ketones .
Mode of Action
This compound interacts with its targets by acting as a liquid catalyst . It provides improved solubility for the direct amidation of a wide range of aromatic and aliphatic carboxylic acids and amines to form secondary and tertiary carboxamides . It also demonstrates tolerance of potentially incompatible halo, nitro, and alkene functionalities .
Biochemical Pathways
This compound is involved in the amidation pathway . It catalyzes the direct amidation of carboxylic acids and amines to form secondary and tertiary carboxamides . This process is a key transformation in process and medicinal chemistry . This compound also plays a role in the PEGylation pathway , where it acts as a reducing agent for the PEGylation of L-asparaginase .
Pharmacokinetics
PEGylation is a process that improves the pharmacokinetic and pharmacodynamic properties of therapeutic proteins like L-asparaginase .
Result of Action
The primary result of this compound’s action is the formation of secondary and tertiary carboxamides from the direct amidation of carboxylic acids and amines .
Action Environment
It should be kept away from water, acids, air, and oxidizing agents . It is relatively stable in neutral water solutions, but may release dihydrogen when used . These environmental factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Pyridine borane plays a significant role in biochemical reactions. It is involved in the TET-assisted this compound sequencing (TAPS), where 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) are first oxidized by TET to 5-carboxylcytosine (5caC) and then reduced to dihydrouracil (DHU) using this compound . This process has around 98% conversion efficiency .
Cellular Effects
It is known that it plays a crucial role in the conversion of 5mC and 5hmC, which are important epigenetic markers in DNA . These modifications can regulate diverse biological processes, including development, aging, and cancer .
Molecular Mechanism
The molecular mechanism of this compound involves the oxidation of 5mC and 5hmC to 5caC by TET, followed by the reduction of 5caC to DHU using this compound . This process allows for the detection of 5mC and 5hmC in DNA, providing valuable information about epigenetic modifications .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits multiple borane-nitrogen (BN) dative bond stretches that are coupled to Py’s vibrations .
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA methylation and hydroxymethylation . It interacts with the TET enzyme in the oxidation of 5mC and 5hmC to 5caC .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine borane can be synthesized through the reaction of pyridine with borane. One common method involves the direct reaction of pyridine with borane in a solvent such as tetrahydrofuran (THF) under controlled conditions. The reaction typically proceeds at room temperature and yields this compound as a stable complex .
Industrial Production Methods: In industrial settings, this compound is produced by reacting pyridine with borane in large-scale reactors. The process involves careful control of temperature and pressure to ensure the efficient formation of the desired complex. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Pyridine borane undergoes various types of chemical reactions, including reduction, hydroboration, and amidation. It is commonly used as a reducing agent for the reductive amination of aldehydes and ketones . Additionally, this compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds .
Common Reagents and Conditions:
Major Products:
Reductive Amination: Secondary and tertiary amines.
Hydroboration: Organoboron compounds.
Amidation: Secondary and tertiary carboxamides.
Scientific Research Applications
Pyridine borane has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Borane dimethylamine complex
- Borane triethylamine complex
- Borane tetrahydrofuran complex
These similar compounds also serve as reducing agents and catalysts but may differ in their reactivity and solubility properties .
Properties
CAS No. |
110-51-0 |
---|---|
Molecular Formula |
C5H5BN |
Molecular Weight |
89.91 g/mol |
InChI |
InChI=1S/C5H5BN/c6-7-4-2-1-3-5-7/h1-5H |
InChI Key |
SZTRIFADSYXGNH-UHFFFAOYSA-N |
SMILES |
[B].C1=CC=NC=C1 |
Canonical SMILES |
[B-][N+]1=CC=CC=C1 |
Key on ui other cas no. |
110-51-0 |
Pictograms |
Flammable; Acute Toxic |
Synonyms |
pyridine borane |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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